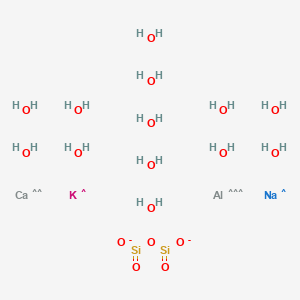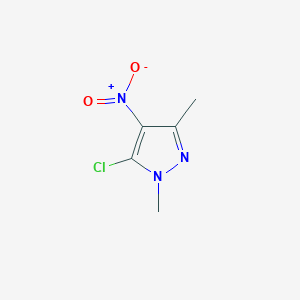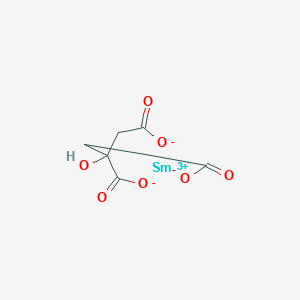
Phillipsite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phillipsite is a type of zeolite mineral that is commonly found in volcanic rocks and ash. It has a unique crystal structure that makes it useful for a wide range of scientific applications. In
Mécanisme D'action
The mechanism of action of Phillipsite depends on its specific application. As a molecular sieve, it selectively adsorbs molecules based on their size and shape. As a catalyst, it speeds up chemical reactions by providing a surface for the reaction to occur on. As an adsorbent, it removes impurities from liquids and gases by binding to them on its surface.
Biochemical and Physiological Effects:
This compound has been studied for its potential use in biomedical applications. It has been shown to have antimicrobial and anti-inflammatory properties, making it a promising candidate for the treatment of infections and inflammation. It has also been studied for its ability to deliver drugs and other therapeutic agents to specific cells or tissues.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Phillipsite in lab experiments is its high surface area, which allows for efficient adsorption and catalysis. It is also stable under a wide range of conditions, making it suitable for use in harsh environments. However, one limitation of using this compound is that it can be difficult to synthesize in large quantities, which can limit its use in industrial applications.
Orientations Futures
There are many potential future directions for research on Phillipsite. One area of interest is its use in water purification and environmental remediation. Another area of interest is its potential use in biomedical applications, such as drug delivery and tissue engineering. Finally, there is potential for further research into the synthesis and modification of this compound to improve its properties and widen its range of applications.
In conclusion, this compound is a versatile and useful mineral with a wide range of scientific research applications. Its unique crystal structure and properties make it a promising candidate for use in a variety of fields, including catalysis, adsorption, and biomedical research. Further research into its synthesis and modification could lead to even more exciting applications in the future.
Méthodes De Synthèse
Phillipsite can be synthesized using a hydrothermal method, which involves heating a mixture of silica, alumina, and alkali metal ions in water under high pressure. The resulting crystals are then washed and dried to obtain pure this compound. Other methods of synthesis include sol-gel, ion exchange, and template-assisted synthesis.
Applications De Recherche Scientifique
Phillipsite has a wide range of scientific research applications due to its unique properties. It is commonly used as a molecular sieve, catalyst, and adsorbent. It is also used in the production of detergents, petrochemicals, and pharmaceuticals. In addition, this compound has been studied for its potential use in water purification, gas separation, and environmental remediation.
Propriétés
Numéro CAS |
12174-18-4 |
|---|---|
Formule moléculaire |
AlCaH26KNaO18Si2-2 |
Poids moléculaire |
499.51 g/mol |
InChI |
InChI=1S/Al.Ca.K.Na.O5Si2.13H2O/c;;;;1-6(2)5-7(3)4;;;;;;;;;;;;;/h;;;;;13*1H2/q;;;;-2;;;;;;;;;;;;; |
Clé InChI |
JEWHCPOELGJVCB-UHFFFAOYSA-N |
SMILES |
O.O.O.O.O.O.O.O.O.O.O.O.O.[O-][Si](=O)O[Si](=O)[O-].[Na].[Al].[K].[Ca] |
SMILES canonique |
O.O.O.O.O.O.O.O.O.O.O.O.O.[O-][Si](=O)O[Si](=O)[O-].[Na].[Al].[K].[Ca] |
Autres numéros CAS |
12174-18-4 |
Synonymes |
neapolitan yellow tuff phillipsite |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![3-Nitro-6H-indolo[2,3-b]quinoxaline](/img/structure/B83876.png)



